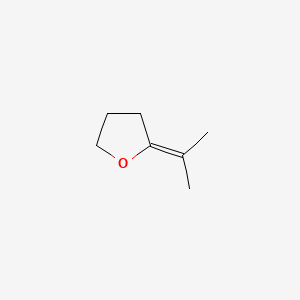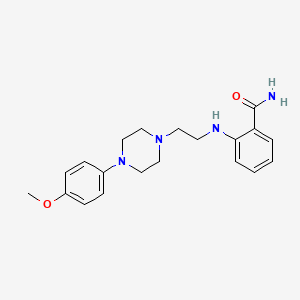
N-(2-Nitrophenyl)ethanehydrazonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Nitrophenyl)ethanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl halides These compounds are characterized by the presence of a hydrazone functional group (-C=N-NH-) attached to a halogen atom, in this case, chlorine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)ethanehydrazonoyl chloride typically involves the reaction of 2-nitroaniline with ethyl chloroformate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired hydrazonoyl chloride. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Nitrophenyl)ethanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the hydrazonoyl chloride can be substituted by nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as triethylamine (TEA) and are carried out in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazonoyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Nitrophenyl)ethanehydrazonoyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Nitrophenyl)ethanehydrazonoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Nitrophenyl)ethanehydrazonoyl chloride
- N-(2-Chlorophenyl)ethanehydrazonoyl chloride
- N-(2,4-Dichlorophenyl)ethanehydrazonoyl chloride
Uniqueness
N-(2-Nitrophenyl)ethanehydrazonoyl chloride is unique due to the presence of the nitro group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its para or meta counterparts.
Propriétés
Numéro CAS |
39209-26-2 |
|---|---|
Formule moléculaire |
C8H8ClN3O2 |
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
(1Z)-N-(2-nitrophenyl)ethanehydrazonoyl chloride |
InChI |
InChI=1S/C8H8ClN3O2/c1-6(9)10-11-7-4-2-3-5-8(7)12(13)14/h2-5,11H,1H3/b10-6- |
Clé InChI |
LOGCSEYHBGGUPQ-POHAHGRESA-N |
SMILES isomérique |
C/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/Cl |
SMILES canonique |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



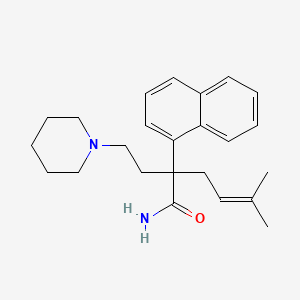
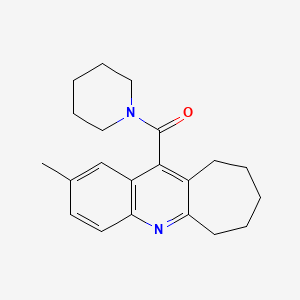

![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
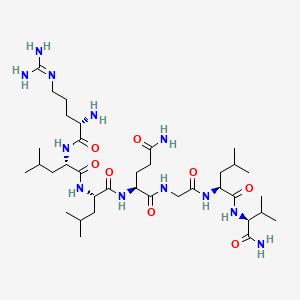
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)

![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)


